![molecular formula C11H9BrN2O3 B1459792 Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1678537-73-9](/img/structure/B1459792.png)

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

Descripción general

Descripción

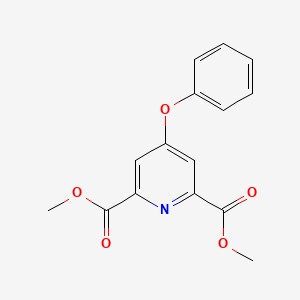

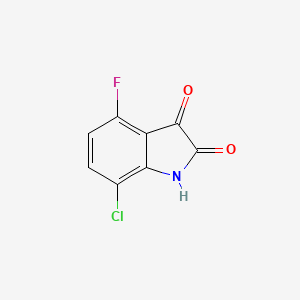

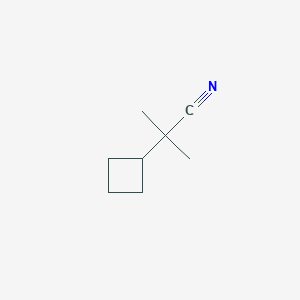

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 . It is part of a class of compounds known as imidazo[1,2-a]pyridines, which are bicyclic compounds containing an imidazo ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate involves an imidazo[1,2-a]pyridine core, which is a bicyclic structure containing an imidazo ring fused to a pyridine ring . The compound also contains a bromo group (Br), a formyl group (CHO), and an ethyl ester group (COOC2H5) attached to the core .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate include its molecular weight, which is 297.1 . Other properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Anti-Hepatitis B Virus Activity : A study described the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and evaluated their anti-hepatitis B virus (HBV) activity. Some compounds exhibited promising inhibition of HBV DNA replication, highlighting their therapeutic potential against HBV infections (Chen et al., 2011).

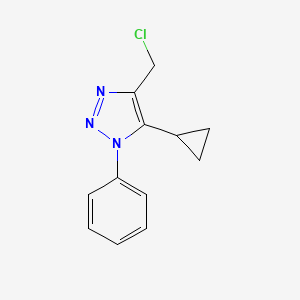

Novel Heterocyclic Compounds Synthesis : Research has developed efficient synthetic routes for creating new tricyclic pyridinones and other heterocycles from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, demonstrating the chemical versatility of this core structure (Castera-Ducros et al., 2006).

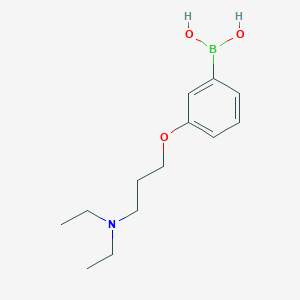

Regioselective Borylation for Anti-Cancer and Anti-TB Agents : A regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction was used to synthesize dimerization products from ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These derivatives have shown moderate activity against tuberculosis and cancer cell lines, underlining the potential for developing new treatments from this compound (Sanghavi et al., 2022).

Microwave-assisted Synthesis : A study utilizing microwave irradiation under solvent-free conditions synthesized novel pyrimido[1,2-a]pyrimidines, indicating an efficient and environmentally friendly synthetic approach for derivatives of ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate (Eynde et al., 2001).

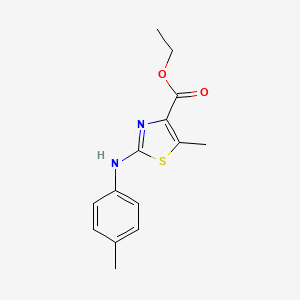

Immunomodulatory and Anticancer Activities : Some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, synthesized from ethyl 6‐bromo‐3‐methyl-1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, showed significant immunomodulatory and anticancer activities, opening new avenues for the development of therapeutics based on this structure (Abdel‐Aziz et al., 2009).

Mecanismo De Acción

Target of Action

Mode of Action

It is known that the bromine atom in the compound enables it to participate in various organic reactions, and the imidazo[1,2-a]pyridine ring allows it to interact with biomolecules .

Pharmacokinetics

The presence of the carboxylate ester group in the compound is known to enhance its solubility in aqueous solutions , which could potentially influence its bioavailability.

Action Environment

The solubility of the compound in aqueous solutions suggests that its action could potentially be influenced by the ph and ionic strength of the environment .

Propiedades

IUPAC Name |

ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-3-7(12)5-14-8(6-15)4-13-10(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYYMJKJGRKGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN2C1=NC=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)

![[Ul-13C12]sucrose](/img/structure/B1459720.png)

![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)

![3-[(3,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B1459730.png)